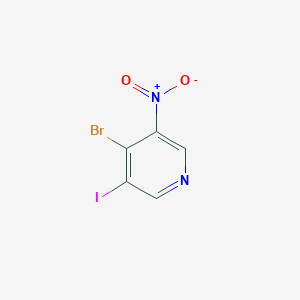
4-Bromo-3-iodo-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-iodo-5-nitropyridine is a chemical compound with the molecular formula C5H2BrIN2O2 and a molecular weight of 328.89 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of bromine, iodine, and nitro functional groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-5-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the nitration of pyridine to introduce the nitro group, followed by bromination and iodination to attach the bromine and iodine atoms at specific positions on the pyridine ring . The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like bromine and iodine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-iodo-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 4-Bromo-3-iodo-5-aminopyridine.
Coupling: Biaryl compounds with diverse functional groups.
Applications De Recherche Scientifique
4-Bromo-3-iodo-5-nitropyridine is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: In the production of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-iodo-5-nitropyridine depends on its application. In chemical reactions, it acts as a versatile intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular targets. The bromine and iodine atoms can also participate in halogen bonding, influencing molecular recognition and binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-nitropyridine: Lacks the iodine atom, making it less versatile in certain reactions.
3-Iodo-5-nitropyridine: Lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-3-iodo-5-nitropyridine: Similar structure but with different substitution pattern, leading to distinct chemical properties.
Uniqueness
4-Bromo-3-iodo-5-nitropyridine is unique due to the presence of both bromine and iodine atoms along with a nitro group on the pyridine ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
1072141-17-3 |
|---|---|
Formule moléculaire |
C5H2BrIN2O2 |
Poids moléculaire |
328.89 g/mol |
Nom IUPAC |
4-bromo-3-iodo-5-nitropyridine |
InChI |
InChI=1S/C5H2BrIN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H |
Clé InChI |
JFHZWSWOPGHICH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)I)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12278506.png)
![3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12278510.png)
![8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one](/img/structure/B12278515.png)
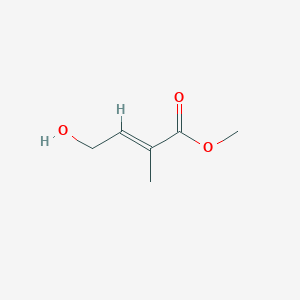
![N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278554.png)
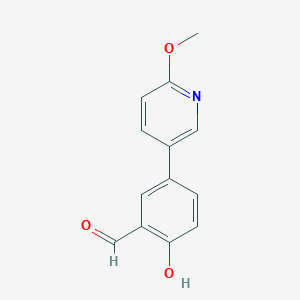
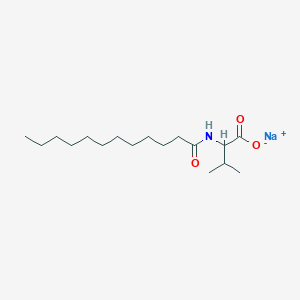
![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B12278568.png)
![4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12278571.png)
![N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12278572.png)

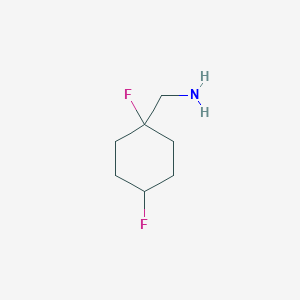
![2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine](/img/structure/B12278590.png)
